
5,6-Dibromoindole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dibromoindole-3-carbohydrazide: is a brominated derivative of indole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the indole ring and a carbohydrazide group at the 3 position. The molecular formula of this compound is C9H7Br2N3O, and it has a molecular weight of 332.98 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoindole-3-carbohydrazide typically involves the regioselective dibromination of methyl indole-3-carboxylate. The process begins with the treatment of methyl indole-3-carboxylate with bromine in acetic acid, resulting in the formation of methyl 5,6-dibromoindole-3-carboxylate. This intermediate is then subjected to a one-pot, microwave-mediated ester hydrolysis and decarboxylation to yield 5,6-dibromoindole .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 5,6-Dibromoindole-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the indole ring.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts facilitate condensation reactions.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring and carbohydrazide group.
Condensation Products: Hydrazones and hydrazides formed from the reaction with aldehydes and ketones.
科学研究应用
Chemistry: 5,6-Dibromoindole-3-carbohydrazide is used as a building block in the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Brominated indoles have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of 5,6-Dibromoindole-3-carbohydrazide is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins and nucleic acids. The bromine atoms and carbohydrazide group may facilitate binding to specific molecular targets, leading to alterations in cellular processes and pathways.
相似化合物的比较
- 4-Bromoindole
- 6-Bromoindole
- 3,4-Dibromoindole
- 3,6-Dibromoindole
Comparison: 5,6-Dibromoindole-3-carbohydrazide is unique due to the presence of both bromine atoms at the 5 and 6 positions and the carbohydrazide group at the 3 position. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other brominated indoles .
属性
分子式 |
C9H7Br2N3O |
|---|---|
分子量 |
332.98 g/mol |
IUPAC 名称 |
5,6-dibromo-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H7Br2N3O/c10-6-1-4-5(9(15)14-12)3-13-8(4)2-7(6)11/h1-3,13H,12H2,(H,14,15) |
InChI 键 |
ZSTGYAIHTIIUFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Br)Br)NC=C2C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


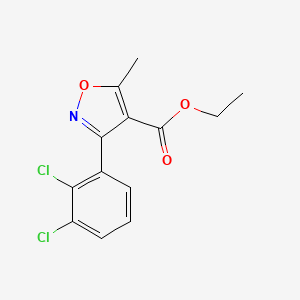
![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)
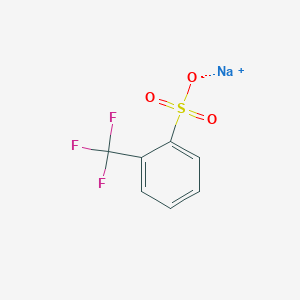

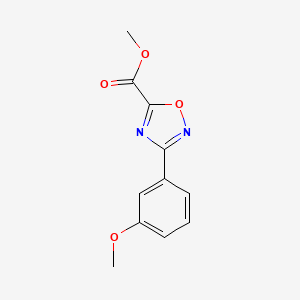
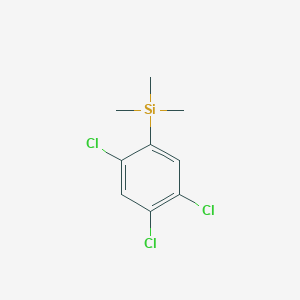

![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
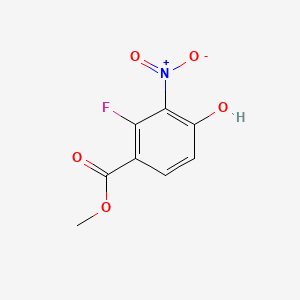

![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)



